Cas no 2248345-42-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate is a fluorinated cyclic compound featuring a phthalimide core linked to a tetrafluorocyclobutyl acetate moiety. Its unique structure combines the reactivity of the isoindole-1,3-dione group with the steric and electronic effects of the tetrafluorocyclobutyl unit, making it valuable in specialized synthetic applications. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which is advantageous in medicinal chemistry and material science. This compound serves as a versatile intermediate for constructing complex fluorinated architectures, particularly in the development of bioactive molecules or advanced polymers. Its well-defined reactivity profile allows for selective modifications under controlled conditions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate structure
2248345-42-6 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate
CAS No:2248345-42-6
MF:C14H9F4NO4
Molecular Weight:331.219177961349
CID:6015947
PubChem ID:165727826

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate 化学的及び物理的性質

名前と識別子

    • EN300-6515112
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate
    • 2248345-42-6
    • インチ: 1S/C14H9F4NO4/c15-13(16)6-7(14(13,17)18)5-10(20)23-19-11(21)8-3-1-2-4-9(8)12(19)22/h1-4,7H,5-6H2
    • InChIKey: MBXGZYUMKHTGQY-UHFFFAOYSA-N
    • SMILES: FC1(C(CC1CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(F)F)F

計算された属性

  • 精确分子量: 331.04677042g/mol
  • 同位素质量: 331.04677042g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 541
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.7Ų
  • XLogP3: 2.6

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6515112-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate
2248345-42-6
0.25g
$1762.0 2023-05-31
Enamine
EN300-6515112-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate
2248345-42-6
0.05g
$1608.0 2023-05-31
Enamine
EN300-6515112-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate
2248345-42-6
0.5g
$1838.0 2023-05-31
Enamine
EN300-6515112-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate
2248345-42-6
10g
$8234.0 2023-05-31
Enamine
EN300-6515112-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate
2248345-42-6
1g
$1915.0 2023-05-31
Enamine
EN300-6515112-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate
2248345-42-6
2.5g
$3752.0 2023-05-31
Enamine
EN300-6515112-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate
2248345-42-6
5g
$5553.0 2023-05-31
Enamine
EN300-6515112-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate
2248345-42-6
0.1g
$1685.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetateに関する追加情報

Compound CAS No. 2248345-42-6: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate

The compound with CAS No. 2248345-42-6, known as 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,2,3,3-tetrafluorocyclobutyl)acetate, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structural features and functional groups, which make it a subject of interest in contemporary chemical research.

1H-Isoindole derivatives have been extensively studied due to their versatile properties and applications in drug design. The isoindole moiety in this compound contributes to its stability and bioavailability. Recent studies have highlighted the importance of isoindole derivatives in the development of kinase inhibitors and other therapeutic agents. The dioxo group further enhances the compound's reactivity and selectivity in biochemical environments.

The tetrafluorocyclobutyl group attached to the acetate moiety introduces unique electronic and steric effects. This fluorinated substituent not only increases the compound's lipophilicity but also enhances its resistance to metabolic degradation. Such properties are highly desirable in pharmaceuticals where prolonged half-life and efficient absorption are critical.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes involving advanced coupling reactions and fluorination techniques. The synthesis of 1H-Isoindol derivatives has been optimized to ensure high yields and purity, making them more accessible for large-scale applications.

In terms of pharmacological applications, this compound has shown promising results as a potential inhibitor of certain enzymes involved in disease pathways. For instance, studies have demonstrated its ability to modulate the activity of protein kinases, which are key targets in oncology and inflammation research. The tetrafluorocyclobutyl group plays a pivotal role in enhancing the compound's binding affinity to these targets.

Beyond pharmacology, this compound has also found applications in materials science. Its structural integrity and thermal stability make it a candidate for advanced polymer formulations and high-performance materials. Researchers are exploring its potential as a building block for creating self-healing polymers and stimuli-responsive materials.

The integration of isoindole and tetrafluorocyclobutyl groups into a single molecule opens up new avenues for interdisciplinary research. Chemists are now focusing on modifying these groups to tailor the compound's properties for specific applications. For example, altering the fluorination pattern could lead to improved solubility or enhanced catalytic activity.

In conclusion, CAS No. 2248345-42-6 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups position it as a valuable tool in both academic research and industrial development. As research continues to uncover its full potential, this compound is poised to make significant contributions to fields ranging from drug discovery to advanced materials science.

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